CSNK1-IN-2 Exhibits 8.3-Fold Lower CSNK1A1 Potency than Closest Analog CSNK1-IN-1 but 1,600-Fold Higher EGFR Activity
CSNK1-IN-2 inhibits CSNK1A1 with an IC50 of 2.52 μM, which is 8.3-fold less potent than the close structural analog CSNK1-IN-1 (IC50 44 nM) . However, CSNK1-IN-2 displays dramatically enhanced wild-type EGFR kinase inhibition (IC50 2.74 nM), whereas CSNK1-IN-1 shows minimal EGFR activity (IC50 >20 nM) . This inverse potency relationship across the two targets defines a unique pharmacological fingerprint that is not shared by any other compound in the series.
| Evidence Dimension | CSNK1A1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.52 μM |
| Comparator Or Baseline | CSNK1-IN-1: IC50 = 44 nM (CSNK1A1) |
| Quantified Difference | 8.3-fold less potent against CSNK1A1 |
| Conditions | In vitro kinase assay (standard ATP concentration) |
Why This Matters
Researchers requiring EGFR co-inhibition alongside CK1α blockade must specifically select CSNK1-IN-2, as the more potent CK1α inhibitor CSNK1-IN-1 lacks meaningful EGFR activity.
